4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid
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Overview
Description
BMS-593214 is an active-site, direct FVIIa inhibitor. BMS-593214 displayed direct, competitive inhibition of human FVIIa in the hydrolysis of a tripeptide substrate with Ki of 5 nM. However, it acted as a noncompetitive inhibitor of the activation of the physiological substrate FX by TF/VIIa with Ki of 9.3 nM. BMS-593214 showed selectivity for FVIIa and exhibited species differences in TF-FVIIa-dependent anticoagulation with similar potency in human and rabbit plasma. BMS-593214 was efficacious in the prevention and treatment models of AT and VT with ED50 values of 1.1 to 3.1 mg/kg. Furthermore, BMS-593214 exhibited a wide therapeutic window with respect to BT. These results suggest that inhibition of FVIIa with small-molecule active-site inhibitors represents a promising antithrombotic approach for the development of new therapies for the prevention and treatment of AT and VT.
Scientific Research Applications
Synthesis and Structural Properties
Synthesis of Carboxylic Acid Phenyl Esters : In a study, carboxylic acid phenyl esters were synthesized through a reaction involving indan-1,3-dione, 2-naphthylamine, and O-acylvanillin. This process contributes to the understanding of chemical reactions and properties of compounds similar to the requested chemical (Kozlov & Basalaeva, 2006).
Molecular Configuration Studies : Research on a propeller-shaped mesomeric betaine, involving the cycloreaction of a similar compound with tetraphenylcyclopentadienone, revealed significant insights into the molecular configuration and charge distribution of complex organic compounds (Schmidt et al., 2019).
Electrochemical Behavior Analysis : A comparative study on the electrochemical behavior of quinones related to the requested compound provided insights into the influence of internal proton donors and external proton sources in electrochemical processes (Bautista-Martínez et al., 2004).
Chemical Reactions and Compounds Synthesis
Synthesis of Diamides : The synthesis of p-aminobenzoic acid diamides based on related compounds contributes to the broader understanding of reactions involving carboxylic acids and amines (Agekyan & Mkryan, 2015).
Synthesis of Benzofuroquinolines : Research on benzofuroquinolinones and their derivatives, involving demethyl-cyclization of compounds similar to the requested chemical, adds to the knowledge of synthetic pathways in organic chemistry (Kawase et al., 1980).
Study of Crystal and Solution Structures : Investigations into the structures of di-n-butyltin(IV) complexes of benzoic acid derivatives provide insights into the geometry and bonding in metal-organic frameworks (Baul et al., 2009).
Synthesis of Naphthyridin-5-ones : The synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones demonstrates the versatility and complexity of chemical synthesis involving quinoline derivatives (Manoj & Prasad, 2010).
Acetylcholinesterase Inhibitors Development : Studies on carbamic acid esters as acetylcholinesterase inhibitors highlight the potential therapeutic applications of compounds structurally related to the requested chemical (Decker, 2007).
properties
CAS RN |
1004551-40-9 |
---|---|
Product Name |
4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid |
Molecular Formula |
C31H27N3O4 |
Molecular Weight |
505.56 |
IUPAC Name |
4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid |
InChI |
InChI=1S/C31H27N3O4/c1-38-27-15-22(21(14-26(27)35)16-6-8-17(9-7-16)31(36)37)29-24-12-18-4-2-3-5-20(18)28(24)23-13-19(30(32)33)10-11-25(23)34-29/h2-11,13-15,24,28-29,34-35H,12H2,1H3,(H3,32,33)(H,36,37) |
InChI Key |
UZOHOGNUODEPEP-USOMCTOXSA-N |
SMILES |
COC1=C(C=C(C(=C1)C2C3CC4=CC=CC=C4C3C5=C(N2)C=CC(=C5)C(=N)N)C6=CC=C(C=C6)C(=O)O)O |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS593214; BMS 593214; BMS-593214. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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